Superior PEFR Improvement in Chronic Asthma: Zileuton ER vs. Montelukast
In a 12-week, randomized, multicenter trial directly comparing Zileuton extended-release (ER) 2400 mg/day versus Montelukast 10 mg/day in patients with mild-to-moderate chronic persistent asthma, Zileuton ER produced a significantly greater absolute and percent improvement in peak expiratory flow rate (PEFR) [1]. The proportion of patients achieving a clinically meaningful ≥12% PEFR improvement was also higher with Zileuton ER [1].
| Evidence Dimension | Mean PEFR Improvement (L/min) from Baseline |
|---|---|
| Target Compound Data | 64.8 ± 52.8 L/min (95% CI: 54.8-74.7); 27.0% improvement |
| Comparator Or Baseline | Montelukast: 40.6 ± 47.5 L/min (95% CI: 31.3-49.9); 18.4% improvement |
| Quantified Difference | Absolute: +24.2 L/min; Relative: +8.6 percentage points; P < 0.001 for absolute, P = 0.006 for percent |
| Conditions | 12-week RCT; n=109 Zileuton ER 2400 mg/day, n=101 Montelukast 10 mg/day; mild-to-moderate chronic persistent asthma |
Why This Matters
For procurement decisions in clinical research requiring leukotriene-modifying agents, Zileuton ER provides a quantitatively superior lung function improvement of approximately 24 L/min greater PEFR increase compared to montelukast, a difference that is both statistically significant (P < 0.001) and clinically meaningful for patient outcomes.
- [1] Kubavat AH, Khippal N, Tak S, et al. A randomized, comparative, multicentric clinical trial to assess the efficacy and safety of zileuton extended-release tablets with montelukast sodium tablets in patients suffering from chronic persistent asthma. Am J Ther. 2013;20(2):154-162. View Source
